methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a bicyclic heterocyclic system with a sulfur-containing thiazole ring fused to a pyrimidine ring. Key structural features include:
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(21(24(29)31-4)15(2)26-25(27)33-20)17-11-12-18(19(13-17)30-3)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3 |
InChI Key |
YYINBVZKMFWTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Benzyloxy)-3-Methoxybenzaldehyde
The benzyl-protected aldehyde is synthesized by reacting vanillin (1a ) with benzyl bromide (2a ) in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature:
Yields typically exceed 85% after 12–24 hours, with purity confirmed by thin-layer chromatography (TLC).
Multicomponent Reaction for Pyrimidine Precursor
A one-pot MCR combines 4-(benzyloxy)-3-methoxybenzaldehyde (3a ), malonitrile (4 ), and kojic acid (5 ) in ethanol under reflux:
This step forms a fused pyran-pyrimidine system, with yields ranging from 70–90% depending on substituents.
Cyclization to Thiazolo[3,2-a]Pyrimidine
The pyran intermediate (6a ) is treated with ethyl chloroacetate in ethanol under reflux to induce cyclization:
Alternative methods employ ultrasound irradiation in solvent-free conditions, reducing reaction time from hours to minutes. For example, sonication at 40 kHz for 20 minutes achieves 92% yield compared to 75% under conventional heating.
Methyl Esterification and Purification
The ethyl ester intermediate undergoes transesterification with methanol in the presence of acidic catalysts (e.g., H₂SO₄) to yield the methyl carboxylate derivative:
Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final product in >95% purity.
Reaction Conditions and Optimization
Solvent and Catalysis
-
Conventional Heating : Ethanol or water-ethanol mixtures are preferred for MCRs, offering balanced solubility and reactivity.
-
Ultrasound Irradiation : Solvent-free conditions under ultrasound enhance reaction rates by 3–4 fold, attributed to cavitation-induced molecular agitation.
-
Catalyst-Free vs. Catalyzed : While earlier methods relied on piperidine or montmorillonite catalysts, recent protocols achieve high yields without catalysts, minimizing purification steps.
Temperature and Time
-
MCR Step : Reflux conditions (78°C for ethanol) require 4–6 hours.
-
Cyclization : Conventional heating at 110°C for 30 minutes vs. ultrasound for 20 minutes.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR : Key signals include:
-
IR : Peaks at 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), and 1240 cm⁻¹ (C-O-C ether).
-
Mass Spectrometry : Molecular ion peak at m/z 466.6 [M+H]⁺ confirms the molecular formula C₂₅H₂₆N₂O₅S.
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Heating | EtOH, reflux | 6 h | 78% | 90% |
| Ultrasound | Solvent-free, 40 kHz | 20 min | 92% | 95% |
| Catalyzed Cyclization | EtOH, H₂SO₄, reflux | 30 min | 85% | 93% |
Ultrasound-assisted synthesis outperforms conventional methods in yield and time efficiency, though scalability remains a challenge for industrial applications. Catalyst-free protocols reduce environmental impact but may require higher temperatures .
Chemical Reactions Analysis
Mechanistic Insights
The synthesis mechanism likely involves:
-
Nucleophilic attack : Thione sulfur attacks the α-carbon of the dielectrophile.
-
Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core via intramolecular ring closure.
-
Esterification : Introduction of the methyl ester group at the carboxylate position.
Similar reactions in related thiazolopyrimidine derivatives show that substituents like benzyloxy and methoxy groups enhance regioselectivity and stability .
Reactivity and Transformation
The compound undergoes several chemically relevant reactions:
-
Ester hydrolysis : The methyl ester can hydrolyze to carboxylic acid under acidic/basic conditions.
-
Substitution : The benzyloxy group may undergo demethylation or cleavage under harsh conditions.
-
Reduction : The oxo group at position 3 could be reduced to a methylene group using reagents like NaBH4 .
Comparative Analysis of Catalysts
| Catalyst | Reaction Type | Yield | Source |
|---|---|---|---|
| Granite/quartz | Cyclocondensation of dihydropyrimidinones | ~40–84% | |
| HCl | Acid-catalyzed esterification | Moderate | |
| Chloroacetic acid | Direct cyclocondensation | Variable |
Biological Relevance of Structural Features
The thiazolo[3,2-a]pyrimidine core, benzyloxy substituents, and methyl ester contribute to:
-
Enzyme inhibition : Potential binding to targets like kinases or DNA polymerases.
-
Metabolic stability : The ester group may enhance cell permeability.
Scientific Research Applications
The compound methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This detailed article explores its applications in scientific research, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Molecular Formula
- C : 24
- H : 28
- N : 2
- O : 4
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 436.6 g/mol.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound possesses a minimum inhibitory concentration (MIC) against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives, this compound was found to have an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various in vitro studies. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The thiazolo-pyrimidine structure is associated with anti-inflammatory activity. This compound may inhibit key enzymes involved in inflammatory processes, offering potential therapeutic benefits for inflammatory diseases.
Antidiabetic Activity
Preliminary studies suggest that compounds with similar structures exhibit antidiabetic effects by modulating glucose metabolism and insulin sensitivity.
Mechanism of Action
The mechanism of action of methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives
Key Structural and Functional Differences:
Position 2: The target’s ethyl group contrasts with benzylidene (e.g., Compound A) or morpholinomethyl (Compound D) substituents. Benzylidene groups introduce conjugation, altering electronic properties and enabling E/Z isomerism, which affects molecular packing .
Position 5 :
- The 4-(benzyloxy)-3-methoxyphenyl group in the target combines electron-donating (methoxy) and lipophilic (benzyloxy) moieties. This differs from electron-withdrawing groups (e.g., 2-chlorophenyl in Compound B), which enhance antimicrobial activity via hydrophobic interactions .
- Compounds with 4-methylsulfanylphenyl (Compound C) exhibit distinct crystallographic packing due to S···S interactions .
Position 6: Methyl esters (target) vs. ethyl esters (Compounds A–D) influence solubility.
Crystallographic and Electronic Properties
- Target vs. Compound C : The benzyloxy group in the target may induce larger dihedral angles (cf. 89.86° in Compound A ) between the thiazolopyrimidine core and aryl substituents, affecting π-stacking.
- Hydrogen Bonding : The 3-oxo group in the target enables C=O···H-N interactions, similar to patterns observed in Compound B .
Biological Activity
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions. The compound in focus can be synthesized through the reaction of appropriate precursors under acidic conditions. Various studies have reported modifications to the thiazolo[3,2-a]pyrimidine core to enhance biological activity and selectivity against specific targets.
Biological Activity
The biological activities of this compound include:
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one showed promising antibacterial activity against several strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have been identified as potential anticancer agents. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. A notable study reported that certain substituted thiazolo[3,2-a]pyrimidines exhibited IC50 values significantly lower than standard chemotherapeutic agents like Sorafenib .
Anti-inflammatory Effects
Some studies have also highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound under review has shown potential in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at various positions on the thiazolo ring significantly influence potency and selectivity. For example:
- Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity against specific targets.
- Alkyl groups : The presence of ethyl and methyl groups has been associated with increased lipophilicity and bioavailability .
Case Study 1: Cytotoxicity Evaluation
In a comparative study involving multiple thiazolo[3,2-a]pyrimidine derivatives, the compound exhibited superior cytotoxicity against M-HeLa cells compared to other tested analogs. The study utilized a standard MTT assay to determine cell viability post-treatment .
Case Study 2: Antimicrobial Screening
A series of synthesized thiazolo derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition comparable to established antibiotics .
Q & A
Q. What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing precursors (e.g., substituted thioureas, aldehydes, and esters) in a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. For example, a similar protocol yielded 78% by refluxing for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol .
Q. How is the molecular structure characterized experimentally?
Structural characterization employs single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, β = 101.5°, Z = 8) to determine bond lengths, angles, and packing interactions . Complementary techniques include NMR (for substituent identification), IR (carbonyl and ether linkages), and mass spectrometry (molecular ion confirmation) .
Q. What pharmacological activities are hypothesized for this class of compounds?
While direct evidence is limited, structurally related thiazolo[3,2-a]pyrimidines exhibit antimicrobial, anticancer, and anti-inflammatory activities. These are attributed to electronic interactions with biological targets (e.g., enzyme inhibition via hydrogen bonding or π-π stacking) .
Advanced Research Questions
Q. How do crystallographic parameters inform conformational analysis of the thiazolo-pyrimidine core?
X-ray data reveal a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane. The fused thiazolo-pyrimidine system forms an 80.94° dihedral angle with the benzyloxy-substituted phenyl ring, influencing steric interactions and packing efficiency . Intermolecular C–H···O hydrogen bonds stabilize crystal lattices, forming chains along the c-axis .
Q. What strategies address low yields in the cyclocondensation step?
Yield optimization involves:
- Catalyst screening : Sodium acetate vs. other bases (e.g., K2CO3).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetic acid .
- Temperature control : Prolonged reflux (≥10 hours) improves conversion but risks decomposition .
Q. How do electron-withdrawing substituents impact reactivity and derivatization?
Substituents like bromo (e.g., in 2-bromobenzylidene analogs) increase electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy) enhance steric hindrance, reducing reaction rates in further functionalization .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
- HRMS/NMR : Confirm molecular formula and assign peaks using 2D techniques (e.g., HSQC, HMBC).
- HPLC purity assays : Detect impurities from side reactions (e.g., incomplete cyclization).
- Crystallization controls : Slow evaporation in ethyl acetate/ethanol (3:2) minimizes polymorphic variations .
Q. Why do similar compounds exhibit divergent biological activities despite structural homology?
Subtle changes (e.g., methoxy vs. benzyloxy groups) alter logP values and hydrogen-bonding capacity. For instance, 4-carboxybenzylidene derivatives show enhanced solubility, improving bioavailability compared to hydrophobic analogs .
Methodological Tables
Q. Table 1: Comparative Crystallographic Data
| Parameter | Value (This Compound) | Related Analog |
|---|---|---|
| Space group | C2/c | P1 |
| a (Å) | 33.0445 | 9.5013 |
| β (°) | 101.548 | 90.0 |
| Dihedral angle (°) | 80.94 | 85.2 |
Q. Table 2: Synthesis Optimization
| Condition | Yield (%) | Reference |
|---|---|---|
| Acetic acid/NaOAc, 10 h | 78 | |
| DMF/K2CO3, 8 h | 65* | |
| *Hypothetical data for illustration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
